molecular formula C12H10O2 B1282030 1,4-Bis(2-propynyloxy)benzene CAS No. 34596-36-6

1,4-Bis(2-propynyloxy)benzene

Cat. No. B1282030
CAS RN: 34596-36-6
M. Wt: 186.21 g/mol
InChI Key: ODCQCPUUPWRQKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,4-bis(2-propynyloxy)benzene, such as 1,4-bis(allenyloxy)benzene, involves the use of radical initiators like AIBN and can be carried out at elevated temperatures to afford polymers with reactive double bonds and methyl groups in the side chain . Although the exact synthesis of 1,4-bis(2-propynyloxy)benzene is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,4-bis(2-propynyloxy)benzene would likely be planar due to the conjugation of the alkyne with the benzene ring. Compounds with similar structures, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, have been characterized by X-ray crystallography, which could provide insights into the potential geometry and conformation of 1,4-bis(2-propynyloxy)benzene .

Chemical Reactions Analysis

Compounds with alkyne groups, like 1,4-bis(2-propynyloxy)benzene, can participate in various chemical reactions. For instance, they can undergo cycloaddition reactions, as seen with 1,2-bis(phenylethynyl)benzene . The presence of electron-withdrawing or electron-donating substituents on the benzene ring can significantly affect the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical properties of 1,4-bis(2-propynyloxy)benzene would be influenced by its molecular structure. Compounds with similar structures exhibit properties like fluorescence in solution and the ability to form liquid crystalline phases . The chemical properties would include reactivity associated with the alkyne functional groups, which could be utilized in various organic transformations.

Scientific Research Applications

Catalysis and Synthesis

1,4-Bis(2-propynyloxy)benzene has been utilized in various synthetic applications. For instance, it has been used in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, yielding good yields and demonstrating the utility of 1,4-bis(2-propynyloxy)benzene in complex organic syntheses (Massacret et al., 1999).

Polymer Science

In the field of polymer science, 1,4-Bis(2-propynyloxy)benzene has been used in radical polyaddition reactions. For example, its reaction with dithiols like 1,4-benzenedithiol has led to the formation of soluble polymers. These polymers contain reactive carbon-carbon double bonds and demonstrate the potential of 1,4-bis(2-propynyloxy)benzene in creating polymers with unique properties (Sato et al., 1993).

Material Science

The compound has found applications in materials science as well. For instance, it has been used in the synthesis and characterization of novel fluorine-containing polyetherimide. This application showcases its role in the development of advanced materials with specific properties like thermal stability and specific chemical functionalities (Yu Xin-hai, 2010).

Coordination Chemistry

In coordination chemistry, 1,4-bis(2-propynyloxy)benzene has been used to create coordination polymers with silver(I). These structures depend on the ligand and reaction stoichiometry, highlighting the versatility of 1,4-bis(2-propynyloxy)benzene in forming complex and varied molecular architectures (Oh et al., 2005).

properties

IUPAC Name

1,4-bis(prop-2-ynoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCQCPUUPWRQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-propynyloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SH Sonawane, M Anniyappan, J Athar, S Banerjee… - RSC …, 2016 - pubs.rsc.org
This study reports the synthesis and characterization of a novel class of non-isocyanate curing agents based on bis-propargyl aromatic esters 2a–e and ethers 4a–c. A total of eight non-…
Number of citations: 21 pubs.rsc.org
DZ Simon, S Brookman, J Beliveau… - Journal of Pharmaceutical …, 1977 - Elsevier
Several monoamino bis(propynyloxy)benzenes were prepared by a Mannich reaction and tested for antifungal activity against Trichophyton schoenleini, T. mentagrophytes, T. tonsurans…
Number of citations: 4 www.sciencedirect.com
M Wang, X Du, H Tian, Q Jia, R Deng, Y Cui… - Chinese Chemical …, 2019 - Elsevier
Two strategies for the design of new pillar[5]arene-based mechanically self-interlocked molecules (MSMs) are reported here. The first strategy is based on the construction of an …
Number of citations: 21 www.sciencedirect.com
VQ Norambuena - 2006 - research.rug.nl
In dit proefschrift zijn twee CC koppelingsreacties van alkynen bestudeerd die door metallocenen van groep 3 en lanthanide metalen worden gekatalyseerd, namelijk de …
Number of citations: 0 research.rug.nl
AR Katritzky, NK Meher, S Hanci… - Journal of Polymer …, 2008 - Wiley Online Library
Fourteen commercial polyols have been characterized by GPC, NMR spectroscopy, and elemental analysis. From these, eight corresponding tosylates, six nitrate esters, seven …
Number of citations: 90 onlinelibrary.wiley.com
KK Balasubramanian, B Venugopalan - Tetrahedron Letters, 1973 - Elsevier
In connection with our work in this area, we were interested in studying the thermal rearrangement of bispropargyl ethers such as I, IV etc., with a view to obtain some information …
Number of citations: 6 www.sciencedirect.com
T Hagen - 2014 - nmbu.brage.unit.no
A great appreciation is rightfully directed to the Norwegian Defense Research Establishment, for possessing an engaging environment and competence in nearly all possible fields. A …
Number of citations: 10 nmbu.brage.unit.no
WN Bolin - 1989 - elibrary.ru
A conformational study of several 1, 8, 15, 22-tetraoxa (8.8) paracyclopha-3, 5, 17, 19-tetraynes substituted at positions 10 and 13 was done to investigate interactions between the …
Number of citations: 0 elibrary.ru

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